molecular formula C18H14ClNO4 B11390991 N-(5-chloro-2-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-(5-chloro-2-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11390991
M. Wt: 343.8 g/mol
InChI Key: BTQUQBQMQMGUML-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 7-methyl-4-oxo-4H-chromene-2-carboxylic acid.

    Amidation Reaction: The carboxylic acid is then reacted with 5-chloro-2-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The carbonyl group in the chromene ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as NF-κB or MAPK, leading to reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-hydroxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
  • N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other chromene derivatives. Its methoxy and chloro substituents can influence its binding affinity and selectivity for molecular targets, making it a valuable compound for further research.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C18H14ClNO4

Molecular Weight

343.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H14ClNO4/c1-10-3-5-12-14(21)9-17(24-16(12)7-10)18(22)20-13-8-11(19)4-6-15(13)23-2/h3-9H,1-2H3,(H,20,22)

InChI Key

BTQUQBQMQMGUML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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